molecular formula C7H5ClN2 B1632317 5-(Chloromethyl)nicotinonitrile CAS No. 562074-59-3

5-(Chloromethyl)nicotinonitrile

Cat. No. B1632317
M. Wt: 152.58 g/mol
InChI Key: XHUTYLPZWIBCIZ-UHFFFAOYSA-N
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Patent
US07595339B2

Procedure details

Dissolve 5-chloromethyl-nicotinonitrile (4.9 mg, 0.032 mmol) in 2.0M NH3 in MeOH (1 mL). Transfer this solution to a pressure tube. Heat the reaction solution at 80° C. for 2 h. Rotary evaporate the reaction solution (40° C.) to yield 5.1 mg of crude 5-aminomethyl-nicotinonitrile as a yellow oil. MS (m/e): 134.00 (M+1).
Quantity
4.9 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:4]=[N:5][CH:6]=[C:7]([CH:10]=1)[C:8]#[N:9].[NH3:11]>CO>[NH2:11][CH2:2][C:3]1[CH:4]=[N:5][CH:6]=[C:7]([CH:10]=1)[C:8]#[N:9]

Inputs

Step One
Name
Quantity
4.9 mg
Type
reactant
Smiles
ClCC=1C=NC=C(C#N)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Rotary evaporate the reaction solution (40° C.)

Outcomes

Product
Name
Type
product
Smiles
NCC=1C=NC=C(C#N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.